molecular formula C10H12O2S2 B14329453 2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 111604-11-6

2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione

Katalognummer: B14329453
CAS-Nummer: 111604-11-6
Molekulargewicht: 228.3 g/mol
InChI-Schlüssel: DXOWPLYYJKCYJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione is a compound known for its unique structure and properties. It belongs to the class of ketene dithioacetal derivatives, which are known for their applications in various fields, including corrosion inhibition and organic synthesis .

Vorbereitungsmethoden

The synthesis of 2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with a suitable dithioacetal reagent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization.

Analyse Chemischer Reaktionen

2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets such as metal surfaces or biological macromolecules. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective film that prevents further oxidation and corrosion. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione include:

The uniqueness of this compound lies in its specific structure, which provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer

111604-11-6

Molekularformel

C10H12O2S2

Molekulargewicht

228.3 g/mol

IUPAC-Name

2-(1,3-dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C10H12O2S2/c1-10(2)3-6(11)8(7(12)4-10)9-13-5-14-9/h3-5H2,1-2H3

InChI-Schlüssel

DXOWPLYYJKCYJF-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)C(=C2SCS2)C(=O)C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.